molecular formula C20H16BrClFNO2 B8599798 (R)-2-(5-broMo-4-(4-chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid

(R)-2-(5-broMo-4-(4-chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid

Cat. No. B8599798
M. Wt: 436.7 g/mol
InChI Key: XSQAICBCYIFUQS-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07618994B2

Procedure details

A slurry of the DCHA salt from Step 1 above in dichloromethane (0.241 M solution) was cooled to −20 to −15° C. Pyridine (2 eq.) was added in one shot and to the slurry was added dropwise bromine (2.5 eq.) over 30 to 45 minutes maintaining the temperature between −20° C. and −15° C. (At about ⅓ addition of bromine, the reaction mixture was thick and an efficient stirring was needed. Eventually, at about ½ addition of bromine, the mixture became “loose” again.) After completion of the addition, the reaction mixture was aged for one additional hour at −15° C. Acetic acid (3.04 eq.) was then added over 5 minutes and zinc dust (3.04 eq.) was added portion wise. (A portion of zinc was added at −15° C. and the mixture was aged for about 5 minutes to ensure that the exotherm was going (about −15° C. to −10° C.)). This operation was repeated with about 5 shots of zinc over about 30 min. When no more exotherm was observed, the remaining zinc was added faster. The whole operation takes around 30 to 45 minutes.
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
DCHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[N:9](CC3C=CC(Cl)=CC=3)[C:8]3[CH:19]([CH2:22][C:23]([OH:25])=[O:24])[CH2:20][CH2:21][C:7]=3[C:6]=2[CH:5]=[C:4]([F:26])[CH:3]=1.N1C=CC=CC=1.BrBr.C(O)(=O)C>ClCCl.[Zn]>[Br:1][C:2]1[C:10]2[NH:9][C:8]3[CH:19]([CH2:22][C:23]([OH:25])=[O:24])[CH2:20][CH2:21][C:7]=3[C:6]=2[CH:5]=[C:4]([F:26])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Three
Name
DCHA
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CC=2C3=C(N(C12)CC1=CC=C(C=C1)Cl)C(CC3)CC(=O)O)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Ten
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
an efficient stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between −20° C. and −15° C. (
ADDITION
Type
ADDITION
Details
) After completion of the addition
CUSTOM
Type
CUSTOM
Details
was aged for one additional hour at −15° C
CUSTOM
Type
CUSTOM
Details
(about −15° C. to −10° C.)
WAIT
Type
WAIT
Details
The whole operation takes around 30 to 45 minutes
Duration
37.5 (± 7.5) min

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
BrC1=CC(=CC=2C3=C(NC12)C(CC3)CC(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.